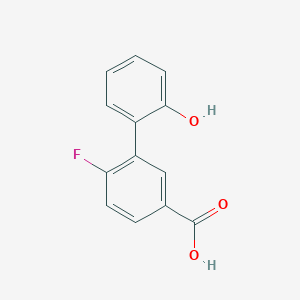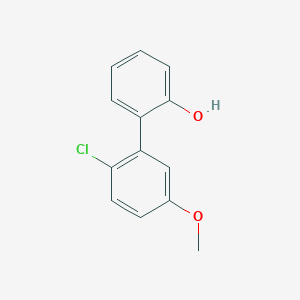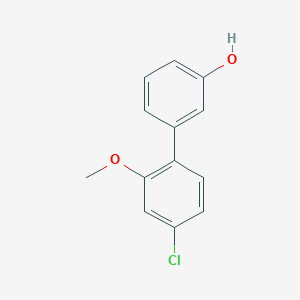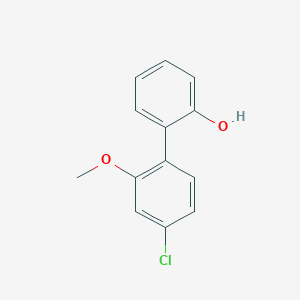
2-(4-Chloro-2-methoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methoxyphenyl)phenol, 95% (2-CMPP) is a phenolic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and chloroform. 2-CMPP has been used in the synthesis of a variety of compounds and has been found to have a number of biochemical and physiological effects. The purpose of
作用機序
2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, 2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been found to have antifungal activity against Candida albicans. It has also been found to have antioxidant activity and to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, 2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been found to have antifungal activity against Candida albicans. It has also been found to have antioxidant activity and to inhibit the production of pro-inflammatory cytokines. Furthermore, 2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been found to have anti-inflammatory and analgesic effects, as well as to possess anti-cancer activity.
実験室実験の利点と制限
2-(4-Chloro-2-methoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be synthesized in a relatively short amount of time. In addition, it is soluble in a variety of solvents, and it is stable under a wide range of conditions. However, there are a few limitations to consider when using 2-(4-Chloro-2-methoxyphenyl)phenol, 95% in laboratory experiments. It can be toxic if ingested, and it can be irritating to the skin and eyes. Therefore, it is important to take proper safety precautions when handling 2-(4-Chloro-2-methoxyphenyl)phenol, 95%.
将来の方向性
There are a number of potential future directions for the use of 2-(4-Chloro-2-methoxyphenyl)phenol, 95% in scientific research. For example, further research could be conducted to explore the potential therapeutic applications of 2-(4-Chloro-2-methoxyphenyl)phenol, 95%, such as its anti-cancer and anti-inflammatory effects. In addition, further research could be conducted to explore the potential applications of 2-(4-Chloro-2-methoxyphenyl)phenol, 95% in the synthesis of polymers and other compounds. Finally, further research could be conducted to explore the potential environmental applications of 2-(4-Chloro-2-methoxyphenyl)phenol, 95%, such as its ability to biodegrade certain pollutants.
合成法
2-(4-Chloro-2-methoxyphenyl)phenol, 95% can be synthesized by reacting 4-chloro-2-methoxyphenol with a catalytic amount of sodium hydroxide in methanol. The reaction is conducted at room temperature and the product is isolated by filtration. The yield of the reaction is typically greater than 95%.
科学的研究の応用
2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 4-chloro-2-methoxy-3-methylphenol, 4-chloro-2-methoxy-3-methylthiophenol, and 4-chloro-2-methoxy-3-methylbenzaldehyde. It has also been used in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl alcohol). In addition, 2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been used as a catalyst in the synthesis of poly(ethylene terephthalate) and poly(urethane-co-methyl methacrylate).
特性
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-8-9(14)6-7-11(13)10-4-2-3-5-12(10)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQVCEZSLCBQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683562 |
Source


|
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-45-2 |
Source


|
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

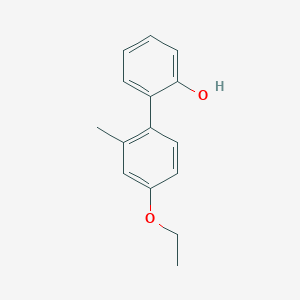
![3-[3-(N-Methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370300.png)
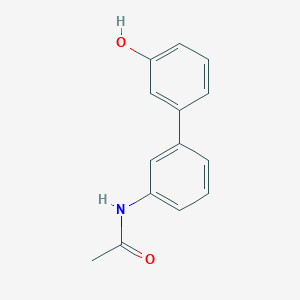

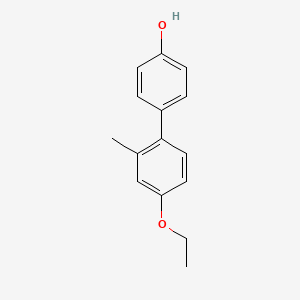
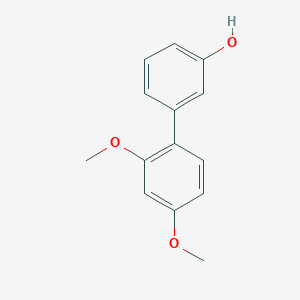

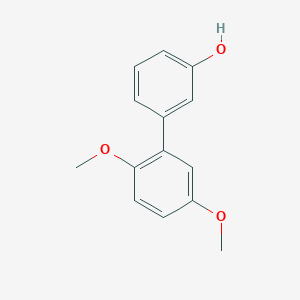
![3-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370356.png)

